molecular formula C3H7NO3 B1196422 3-Nitropropanol CAS No. 25182-84-7

3-Nitropropanol

Cat. No. B1196422
CAS RN: 25182-84-7
M. Wt: 105.09 g/mol
InChI Key: YISPKQZWSIMXMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Nitropropanol is synthesized through different chemical processes. One such process involves the oxidation of this compound by equine alcohol dehydrogenase, resulting in intermediate products like 3-nitropropanal and 3-nitropropionic acid (Benn, McDiarmid, & Majak, 1989). Another method involves reacting 2-nitropropane-1,3-diol with acetyl nitrate to synthesize 2-Nitro-1,3-dinitrooxypropane (Breiner, Chavez, & Parrish, 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized using various spectroscopy methods. For instance, 3,3,3-Tribromo-1-nitropropene and related compounds have been studied using IR, UV, 1H, 13C, HMQC, and HMBC NMR spectroscopy (Anisimova et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing a range of properties. For example, it can be transformed by alcohol dehydrogenase or react with nucleophiles. This compound can also be part of complex reactions like cationic polymerization (Lagarde et al., 1993).

Physical Properties Analysis

The physical properties of this compound and related compounds can be elucidated through experimental studies like mass spectrometry and synchrotron vacuum ultraviolet photoionization (He et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as 3-nitrofurans, can be understood through studies on nitration, cyclization, and other reaction mechanisms. These studies provide insights into the stability and reactivity of these compounds (Wang et al., 2018).

Scientific Research Applications

  • Quantitative Determination in Plasma : NPOH can be quantitatively determined in bovine and ovine plasma using high-pressure liquid chromatography (HPLC), which is crucial for toxicological studies (Muir & Majak, 1984).

  • Toxicity and Metabolism in Livestock : NPOH is present in many forages and can be toxic to livestock. It is converted to nitropropionic acid by hepatic alcohol dehydrogenase in mammals. Understanding its metabolism and detoxification, particularly in the rumen of livestock, is important (Anderson et al., 2005).

  • Conversion to 3-Nitropropionic Acid in Cattle and Sheep : When administered intravenously, NPOH is rapidly metabolized to 3-nitropropionic acid (NPA) in cattle and sheep. This relationship between NPOH and NPA is crucial for understanding their toxicity (Muir et al., 1984).

  • In Vitro Biotransformation by Horse Liver Alcohol Dehydrogenase : The oxidation of NPOH by equine alcohol dehydrogenase has been examined, revealing insights into the metabolic pathways and potential toxic intermediates (Benn et al., 1989).

  • Metabolism in Bovine Rumen Fluid : Studies have shown the rate of disappearance for NPOH in bovine rumen fluid, highlighting its metabolic processing in ruminants and the factors influencing it (Majak & Clark, 1980).

  • Toxicity in Rats : NPOH and NPA have been shown to be equally toxic when injected into rats, with rapid metabolism of NPOH to NPA being a key factor (Pass et al., 1985).

  • Enhancement of Detoxification in Cattle : Dietary manipulations and supplements can enhance the in vitro degradation of NPOH in cattle, indicating potential strategies for reducing its toxicity (Majak, 1992).

  • Absorption from the Digestive System of Sheep : NPOH is rapidly absorbed and converted to NPA in sheep, with different regions of the alimentary tract contributing to its absorption (Pass et al., 1984).

  • Metabolic Effects in Cattle : Studies have investigated the metabolic effects of NPOH in cattle, including changes in heart and respiration rates and other symptoms of intoxication (Majak et al., 1981).

Mechanism of Action

Target of Action

3-Nitropropanol primarily targets the mitochondrial complex II (succinate dehydrogenase) and the enzyme methyl coenzyme M reductase (MCR) . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, while MCR catalyzes the final step in methanogenesis .

Mode of Action

This compound acts as a potent inhibitor of succinate dehydrogenase and MCR . It irreversibly inhibits mitochondrial complex II activity, interrupting oxidative phosphorylation and inhibiting ATP synthesis . This leads to a decrease in GABAergic neurotransmission in the striatum . In the case of MCR, this compound inhibits the enzyme, thereby reducing methane formation .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound disrupts the citric acid cycle and the electron transport chain, leading to a reduction in ATP synthesis . This results in an excessive production of free radicals, causing oxidative stress . Additionally, this compound may also disrupt the ionic influx and enhance spontaneous glutamate concentration in the striatum, causing excitotoxicity .

Pharmacokinetics

Its ability to inhibit mitochondrial complex ii and mcr suggests that it can penetrate cellular membranes and reach its targets effectively .

Result of Action

The inhibition of succinate dehydrogenase and MCR by this compound leads to a variety of cellular effects. It causes the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum, leading to motor impairments . It also alters several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of ruminants, the compound has been shown to reduce methane production, suggesting that its efficacy can be influenced by the diet and gut microbiome of the animals . .

Safety and Hazards

3-Nitropropanol is a poison by ingestion, intraperitoneal, and subcutaneous routes . When heated to decomposition it emits toxic vapors of NOx . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-nitropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISPKQZWSIMXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179852
Record name 3-Nitro-1-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25182-84-7
Record name 3-Nitro-1-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1-propanol
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Record name 3-Nitro-1-propanol
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Record name 3-nitropropanol
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Record name 3-NITROPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of toxicity for 3-Nitropropanol?

A1: While this compound itself is not acutely toxic, it is metabolized in mammals to 3-Nitropropionic acid. [, , ] 3-Nitropropionic acid is a potent and irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain responsible for energy (ATP) production. [, ] This inhibition disrupts cellular energy metabolism, leading to cell damage and potentially death. []

Q2: Can the ruminal degradation of this compound be enhanced?

A2: Yes, research has shown that dietary manipulations can enhance ruminal this compound degradation. [, ] For instance, supplementation with nitroethane, a less toxic analog, has been shown to increase the rate of this compound degradation by ruminal bacteria. [] This suggests the possibility of inducing or enriching specific ruminal bacteria, like Denitrobacterium detoxificans, that are highly effective in detoxifying these compounds. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol. []

Q4: What are the spectroscopic characteristics of this compound?

A4: While the provided research excerpts do not delve into detailed spectroscopic analysis, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information on the compound's structure and functional groups.

Q5: Are there alternative compounds with similar biological activity but lower toxicity?

A5: The research highlights nitroethane as a potential alternative to this compound. [, ] It exhibits a similar ability to enhance the degradation of this compound by ruminal microbes while being significantly less toxic to mammals. [, ] Further research is needed to explore other potential substitutes and their efficacy.

Q6: What analytical methods are commonly used to quantify this compound and 3-Nitropropionic acid?

A6: Several analytical methods are employed to measure these compounds, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for the separation and quantification of 3-Nitropropionic acid and this compound in various matrices, such as plant material or plasma. [, ]
  • Gas Chromatography (GC): GC methods, often coupled with electron capture detection (GC-ECD), have been used to determine this compound levels, especially in plant tissues. []

Q7: What are the implications of this compound's presence in forage crops for livestock?

A7: this compound, often found in plants as glycosides, poses a risk to livestock, particularly those without efficient ruminal detoxification mechanisms. [, , , ] Consumption of forages containing significant amounts of this compound can lead to poisoning, characterized by symptoms like decreased growth, neurological problems, and even death. [, ]

Q8: What research has been conducted on mitigating the negative impacts of this compound in livestock?

A8: Research efforts have focused on understanding and manipulating ruminal metabolism to enhance detoxification. [, , ] Strategies include dietary modifications, like supplementation with nitroethane or high-protein feeds, to promote the growth and activity of this compound-degrading bacteria in the rumen. [, ]

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